molecular formula C16H17NO4S B2784087 4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate CAS No. 1018157-09-9

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate

Cat. No. B2784087
CAS RN: 1018157-09-9
M. Wt: 319.38
InChI Key: WZIODFMGWDRAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of interesting properties, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

Antimicrobial Properties

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate: has been investigated for its antimicrobial potential. Researchers have synthesized novel 1,2,4-triazole derivatives starting from different 4-substituted benzoic acids. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains. Preliminary results indicate promising activities, making them worthy of further consideration .

Heterocyclic Chemistry

The compound’s structure includes a 1,2,4-triazole moiety, which is a versatile heterocycle. Heterocycles play a crucial role in drug discovery due to their synthetic and biological importance. Researchers have explored 1,2,4-triazole derivatives for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antifungal, antitubercular, anticancer, and antiviral activities .

Photophysical Properties

Exploring the compound’s photophysical properties (e.g., absorption, fluorescence, phosphorescence) could lead to applications in sensors, imaging agents, or optoelectronic devices.

properties

IUPAC Name

(4-acetamidophenyl) 3,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-4-9-16(10-12(11)2)22(19,20)21-15-7-5-14(6-8-15)17-13(3)18/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIODFMGWDRAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate

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